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molecular formula C12H10FNS B8534305 2-(2-Fluorophenylsulfanyl)aniline

2-(2-Fluorophenylsulfanyl)aniline

Cat. No. B8534305
M. Wt: 219.28 g/mol
InChI Key: QBPBZFZMIDECFC-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2-Fluorophenylsulfanyl)nitrobenzene (1.03 g, 83%) was prepared from 2-fluorothiophenol (0.70 g, 5.5 mmol) and 2-fluoronitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This compound was reduced to 2-(2-fluorophenylsulfanyl)aniline (0.65 g, 72%) following general procedure B. N-[2-(2-Fluorophenylsulfanyl)phenyl]-N′-(thiazol-2-yl)urea (129 mg, 75%) was prepared from 2-(2-fluorophenylsulfanyl)aniline (107 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].F[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][C:27]1[CH:33]=[CH:32][CH:31]=[CH:30][C:28]=1[NH2:29].[NH2:34][C:35]1SC=[CH:38][N:39]=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-:18])=[O:17].[F:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][C:27]1[CH:33]=[CH:32][CH:31]=[CH:30][C:28]=1[NH:29][C:38]([NH:39][C:35]1[S:8][CH:3]=[CH:2][N:34]=1)=[O:17]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)S
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
107 mg
Type
reactant
Smiles
FC1=C(C=CC=C1)SC1=C(N)C=CC=C1
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.65 g
Type
reactant
Smiles
FC1=C(C=CC=C1)SC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 83%
Name
Type
product
Smiles
FC1=C(C=CC=C1)SC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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